molecular formula C37H50N2O10 B1237733 [(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B1237733
M. Wt: 682.8 g/mol
InChI Key: XLTANAWLDBYGFU-SCAXRLHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chimeric small nucleolar RNA-TAR decoy is a synthetic RNA molecule designed to inhibit the replication of the Human Immunodeficiency Virus (HIV). It achieves this by mimicking the transactivation response (TAR) element, which is a critical component in the HIV replication process. By binding to the Tat protein, which is essential for HIV transcription, the chimeric RNA decoy effectively disrupts the virus’s ability to replicate .

Preparation Methods

The preparation of chimeric small nucleolar RNA-TAR decoy involves several steps:

    Synthetic Routes and Reaction Conditions: The RNA is synthesized using standard RNA synthesis techniques, which include the use of solid-phase synthesis.

    Industrial Production Methods: Industrial production of this RNA involves large-scale synthesis using automated RNA synthesizers.

Chemical Reactions Analysis

Chimeric small nucleolar RNA-TAR decoy primarily undergoes the following types of reactions:

Comparison with Similar Compounds

Chimeric small nucleolar RNA-TAR decoy is unique in its ability to localize to the nucleoli and specifically target the Tat protein. Similar compounds include:

Properties

Molecular Formula

C37H50N2O10

Molecular Weight

682.8 g/mol

IUPAC Name

[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19?,21?,22?,24?,25?,27?,28?,29?,30-,33?,34?,35+,36?,37-/m0/s1

InChI Key

XLTANAWLDBYGFU-SCAXRLHISA-N

Isomeric SMILES

CCN1CC2(CCC(C34C2[C@@H]([C@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C

Synonyms

methyllycaconitine
methyllycaconitine hydrochloride
methyllycaconitine hydroiodide

Origin of Product

United States

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